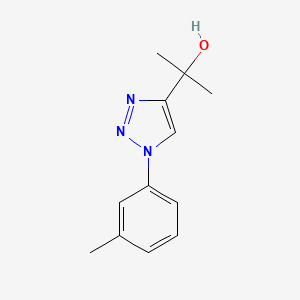

2-(1-(m-tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

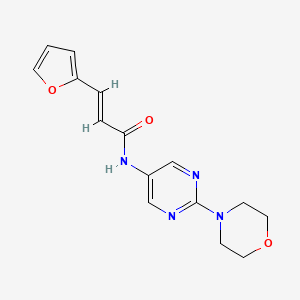

The synthesis of triazole derivatives, including compounds similar to 2-(1-(m-tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol, often involves click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition reactions. These methods provide a straightforward and efficient route to triazole compounds with high yield and purity (Ahmed et al., 2016).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by X-ray crystallography, which provides detailed information on the compound's geometry, including bond lengths and angles. These studies help in understanding the conformational preferences and stability of the molecule (Ahmed et al., 2016).

Chemical Reactions and Properties

Triazole derivatives participate in a variety of chemical reactions, leveraging the reactivity of the triazole ring. These compounds can undergo substitution reactions and serve as ligands in coordination chemistry, showcasing their versatility in chemical synthesis and application (Saleem et al., 2015).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various domains. These properties are influenced by the molecular structure and substituents on the triazole ring. Spectroscopic methods like IR, NMR, and mass spectrometry are commonly used for the characterization of these compounds (Ahmed et al., 2016).

Chemical Properties Analysis

Triazole derivatives exhibit a range of chemical properties, including biological activity. Their reactivity and interaction with biological targets are subjects of interest in medicinal chemistry and agrochemical research. The chemical properties are closely related to the compound's molecular structure and electronic configuration (Ahmed et al., 2016).

Aplicaciones Científicas De Investigación

Photophysical Properties and Environmental Applications

Bruno Ivo Pelizaro et al. (2019) synthesized amphiphilic triazoanilines from cardanol and glycerol, showing low acute toxicity to various biological models, suggesting their potential as safe fluorescent markers for biodiesel quality monitoring. This research highlights the compound's photophysical properties and its environmental application, emphasizing the reuse of industrial waste in line with green chemistry principles (Pelizaro et al., 2019).

Photocatalytic Hydrogen Production

F. J. López-Tenllado et al. (2017) explored the use of glycerol and propan-2-ol as sacrificial agents for hydrogen photocatalytic production on M/TiO2 systems. The study indicates the potential of these compounds in the field of sustainable energy, specifically in enhancing hydrogen production rates (López-Tenllado et al., 2017).

Antifungal Applications

R. Lima-Neto et al. (2012) described the synthesis of 1,2,3-triazole derivatives, including 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, and their in vitro antifungal activity against Candida strains. The research demonstrates the compound's utility in developing antifungal agents, with specific derivatives showing promising activity profiles (Lima-Neto et al., 2012).

Molecular Organization Studies

A. Matwijczuk et al. (2018) conducted spectroscopic studies on similar compounds, providing insights into their molecular organization in different solvents and concentrations. These findings have implications for the understanding of compound behavior in various environments and applications (Matwijczuk et al., 2018).

Binding Mechanism and Bioactivity

W. Xu et al. (2016) studied the structure and binding mechanism of arylpiperazine derivatives, including triazole compounds, against α1A-adrenoceptor. The research contributes to drug design by detailing how these compounds interact with biological targets, offering a foundation for developing selective antagonists (Xu et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

2-[1-(3-methylphenyl)triazol-4-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-5-4-6-10(7-9)15-8-11(13-14-15)12(2,3)16/h4-8,16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNXNBNDZOUTNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(N=N2)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(m-tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-(3-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2489988.png)

![6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline](/img/structure/B2489993.png)

![(1R,5S)-8-((4-methylthiazol-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B2490003.png)

![1,3,8,8-tetramethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2490004.png)

![1,2,4-Triazolo[3,4-b]benzoxazole-3-thiol](/img/structure/B2490007.png)

![Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B2490009.png)

![8-(2,3-Dihydroxypropylsulfanyl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2490011.png)